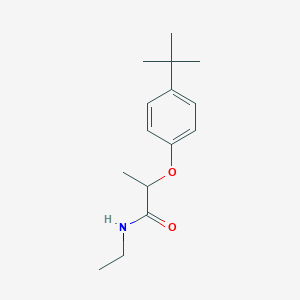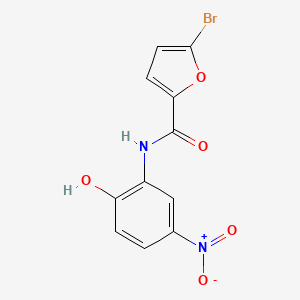![molecular formula C17H25N3O7 B4144177 1-Ethyl-4-[2-(3-methyl-4-nitrophenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4144177.png)
1-Ethyl-4-[2-(3-methyl-4-nitrophenoxy)ethyl]piperazine;oxalic acid
Overview
Description
1-Ethyl-4-[2-(3-methyl-4-nitrophenoxy)ethyl]piperazine;oxalic acid is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a phenoxyethyl group that contains a nitro and methyl substituent. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[2-(3-methyl-4-nitrophenoxy)ethyl]piperazine;oxalic acid typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the nitration of 3-methylphenol to form 3-methyl-4-nitrophenol. This is followed by the reaction with ethylene oxide to yield 2-(3-methyl-4-nitrophenoxy)ethanol.
Piperazine Derivatization: The next step involves the reaction of 2-(3-methyl-4-nitrophenoxy)ethanol with 1-ethylpiperazine under basic conditions to form 1-ethyl-4-[2-(3-methyl-4-nitrophenoxy)ethyl]piperazine.
Formation of the Oxalate Salt: Finally, the free base of 1-ethyl-4-[2-(3-methyl-4-nitrophenoxy)ethyl]piperazine is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[2-(3-methyl-4-nitrophenoxy)ethyl]piperazine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Hydrolysis: The oxalate salt can be hydrolyzed to release the free base and oxalic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acidic or basic conditions.
Major Products
Reduction: 1-ethyl-4-[2-(3-methyl-4-aminophenoxy)ethyl]piperazine.
Substitution: Various substituted phenoxyethyl piperazine derivatives.
Hydrolysis: Free base of 1-ethyl-4-[2-(3-methyl-4-nitrophenoxy)ethyl]piperazine and oxalic acid.
Scientific Research Applications
1-Ethyl-4-[2-(3-methyl-4-nitrophenoxy)ethyl]piperazine;oxalic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[2-(3-methyl-4-nitrophenoxy)ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors or enzymes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-4-[2-(4-nitrophenoxy)ethyl]piperazine oxalate: Similar structure but lacks the methyl group on the phenoxy ring.
1-ethyl-4-[2-(3-methylphenoxy)ethyl]piperazine oxalate: Similar structure but lacks the nitro group on the phenoxy ring.
1-ethyl-4-[2-(3-methyl-4-nitrophenoxy)ethyl]piperidine oxalate: Similar structure but contains a piperidine ring instead of a piperazine ring.
Uniqueness
1-Ethyl-4-[2-(3-methyl-4-nitrophenoxy)ethyl]piperazine;oxalic acid is unique due to the combination of the nitro and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The presence of the piperazine ring also provides specific binding properties that can be advantageous in certain applications.
Properties
IUPAC Name |
1-ethyl-4-[2-(3-methyl-4-nitrophenoxy)ethyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3.C2H2O4/c1-3-16-6-8-17(9-7-16)10-11-21-14-4-5-15(18(19)20)13(2)12-14;3-1(4)2(5)6/h4-5,12H,3,6-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZQOIJTXQFRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC(=C(C=C2)[N+](=O)[O-])C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4144099.png)

![1-Ethyl-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4144106.png)
![4-{N-[(2-chlorophenyl)carbonyl]-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)glycyl}phenyl furan-2-carboxylate](/img/structure/B4144114.png)
![4-[4-(2-methoxyphenoxy)-2-butyn-1-yl]morpholine oxalate](/img/structure/B4144121.png)

![1-Ethyl-4-[2-(4-iodophenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4144132.png)
![5-bromo-2-methoxy-3-methyl-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B4144137.png)
![3-Hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-(2-phenoxyethyl)indol-2-one](/img/structure/B4144139.png)
![5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,7-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4144140.png)
![N-[2-(4-chlorophenyl)sulfanylphenyl]pyridine-3-carboxamide](/img/structure/B4144146.png)
![1-[4-(4-Chlorophenoxy)but-2-ynyl]imidazole;oxalic acid](/img/structure/B4144150.png)
![2-{[4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(butylthio)phenyl]acetamide](/img/structure/B4144155.png)
![4-{methyl[(4-nitrophenyl)sulfonyl]amino}-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide](/img/structure/B4144171.png)
